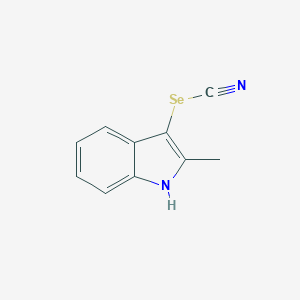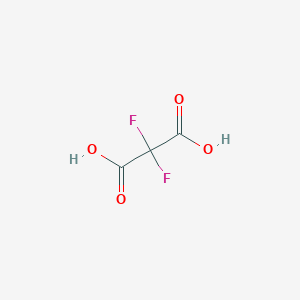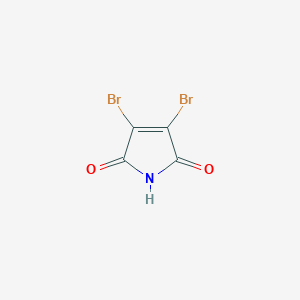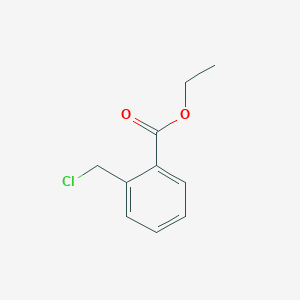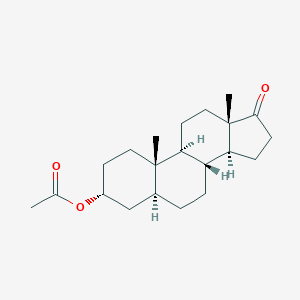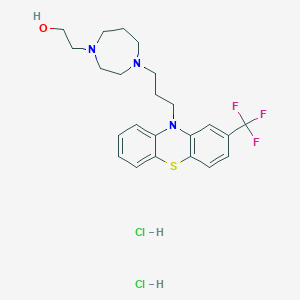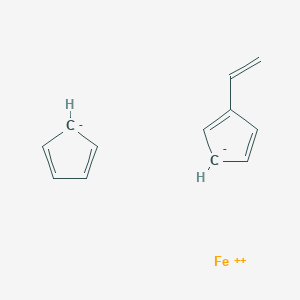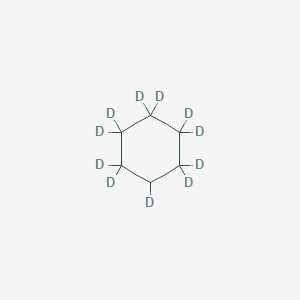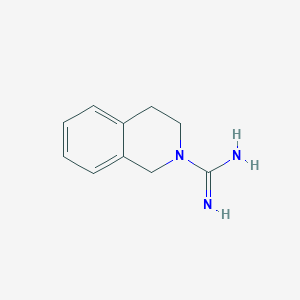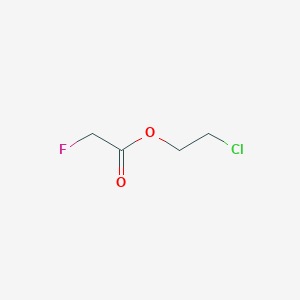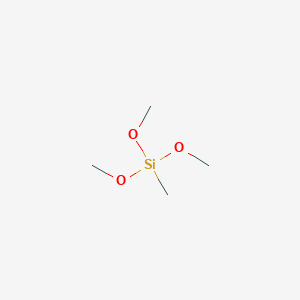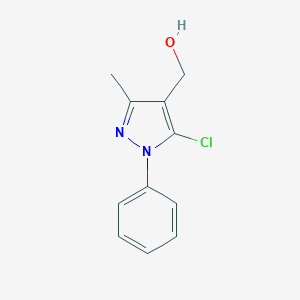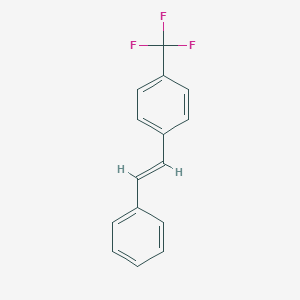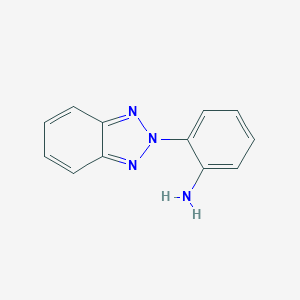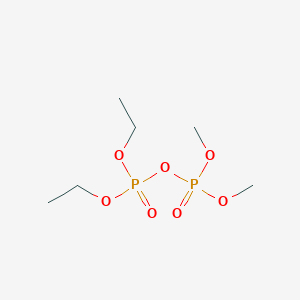
diethoxyphosphoryl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethoxyphosphoryl dimethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both dimethyl and diethyl groups attached to a pyrophosphate backbone, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
diethoxyphosphoryl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphate and diethyl phosphate under controlled conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the pyrophosphate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of dimethyl diethyl pyrophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
diethoxyphosphoryl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the dimethyl or diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
diethoxyphosphoryl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed phosphorylation reactions.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active phosphate groups in therapeutic applications.
Industry: It is used in the production of flame retardants and plasticizers due to its ability to form stable phosphorus-containing polymers.
Mechanism of Action
The mechanism by which dimethyl diethyl pyrophosphate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The pyrophosphate group can mimic the natural phosphate groups in biological systems, allowing it to participate in phosphorylation and dephosphorylation reactions. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different substituents.
Dimethyl phosphate: A simpler compound with only dimethyl groups attached to the phosphate backbone.
Pyrophosphate: The parent compound without any organic substituents.
Uniqueness
diethoxyphosphoryl dimethyl phosphate is unique due to the presence of both dimethyl and diethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
1474-74-4 |
|---|---|
Molecular Formula |
C6H16O7P2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
diethoxyphosphoryl dimethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3 |
InChI Key |
BEZLAYYFGVADSA-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OC)OC |
Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(OC)OC |
Key on ui other cas no. |
1474-74-4 |
Synonyms |
Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


